(E)-1,5-Naphthyridine-3-carbaldehyde oxime
Overview
Description
(E)-1,5-Naphthyridine-3-carbaldehyde oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 1,5-naphthyridine, a heterocyclic aromatic organic compound containing two nitrogen atoms in the ring structure. Oximes are known for their diverse biological and pharmacological applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For (E)-1,5-Naphthyridine-3-carbaldehyde oxime, the synthesis typically involves the condensation of 1,5-naphthyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: Industrial production of oximes, including this compound, often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-1,5-Naphthyridine-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Oximes can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products:
Oxidation: Nitriles
Reduction: Amines
Substitution: Substituted oximes or other derivatives
Scientific Research Applications
(E)-1,5-Naphthyridine-3-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (E)-1,5-Naphthyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the effects of nerve agents and pesticides . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Methoxime: Known for its antibacterial properties.
Cefuroxime: An oxime-based cephalosporin antibiotic
Uniqueness: (E)-1,5-Naphthyridine-3-carbaldehyde oxime stands out due to its unique structure, which combines the properties of 1,5-naphthyridine and oxime.
Properties
IUPAC Name |
(NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H/b12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZOILUSDDPPFA-WUXMJOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=NO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C(C=N2)/C=N/O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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